![molecular formula C11H11ClN2O2S B2705272 Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 841261-58-3](/img/structure/B2705272.png)

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

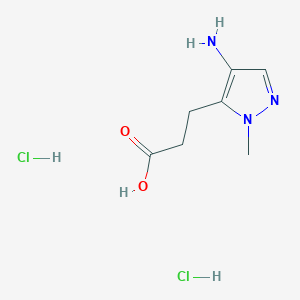

“Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H11ClN2O2S and a molecular weight of 270.74 . It is a derivative of thieno[2,3-b]pyridine .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives involves several steps. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-b]pyridine core with methyl, amino, and carboxylate substituents . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule. For example, the reaction of Grignard reagents with pyridine N-oxides can lead to the formation of 2-substituted pyridines .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. These molecules serve as key intermediates in the construction of pyridothienopyrimidines, a class of compounds with diverse biological activities. A notable process involves the Thorpe-Ziegler reaction, facilitating the synthesis of various substituted pyridothienopyrimidines, including those with potential therapeutic applications (Medvedeva et al., 2010). Additionally, these compounds engage in reactions leading to the formation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing their versatility in synthetic organic chemistry (Bakhite et al., 2005).

Antitumor Activity

The derivatives of this compound have been explored for their antitumor properties. Research indicates that certain derivatives exhibit growth inhibitory activity against tumor cell lines, such as MCF-7, NCI-H460, and A375-C5. These compounds have shown promising results in altering cell cycle distribution and inducing apoptosis in cancer cells, highlighting their potential in cancer therapy (Queiroz et al., 2011).

Antimicrobial and Insecticidal Applications

This compound derivatives have also been investigated for antimicrobial and insecticidal activities. Synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines have demonstrated their efficacy against various microorganisms, suggesting their utility in developing new antimicrobial agents (Abdel-rahman et al., 2002). Furthermore, pyridine derivatives synthesized from these compounds have shown significant toxicity against the cowpea aphid, Aphis craccivora Koch, indicating their potential as insecticides (Bakhite et al., 2014).

Propriétés

IUPAC Name |

methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-4-6-8(13)9(11(15)16-3)17-10(6)14-5(2)7(4)12/h13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTCTCKMHGNWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2705195.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)

![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)

![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate](/img/structure/B2705201.png)